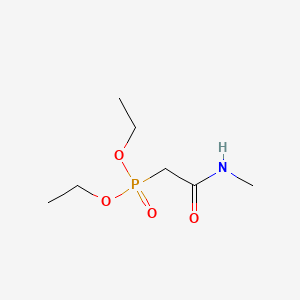

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate

Description

Chemical Identity and Nomenclature

This compound is an organophosphorus compound with the molecular formula C₇H₁₆NO₄P and a molecular weight of 209.18 g/mol. The compound is registered under the Chemical Abstracts Service number 72563-39-4 and carries the International Union of Pure and Applied Chemistry name 2-diethoxyphosphoryl-N-methylacetamide. This nomenclature reflects the compound's structural composition, which consists of a phosphonate group bearing two ethyl ester substituents connected to an acetamide moiety that has been N-methylated.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as CCOP(=O)(CC(=O)NC)OCC, which clearly delineates the connectivity between the diethyl phosphonate group and the N-methylacetamide unit. The International Chemical Identifier for this compound is InChI=1S/C7H16NO4P/c1-4-11-13(10,12-5-2)6-7(9)8-3/h4-6H2,1-3H3,(H,8,9), providing a standardized representation of its molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆NO₄P |

| Molecular Weight | 209.18 g/mol |

| Chemical Abstracts Service Number | 72563-39-4 |

| International Union of Pure and Applied Chemistry Name | 2-diethoxyphosphoryl-N-methylacetamide |

| Simplified Molecular Input Line Entry System | CCOP(=O)(CC(=O)NC)OCC |

The compound exists as a phosphonate ester, which distinguishes it from phosphate esters through the presence of a direct carbon-phosphorus bond rather than a carbon-oxygen-phosphorus linkage. This structural difference imparts significant stability to the molecule, as phosphonate esters are not readily hydrolyzed by phosphatases that typically cleave phosphate ester bonds in biological systems.

Historical Context in Organophosphorus Chemistry

The development of this compound is deeply rooted in the broader history of organophosphorus chemistry, which traces its origins to the early 19th century. The foundational work in this field began in 1801 when Jean Pierre Boudet first attempted to synthesize what he believed to be "phosphoric ether" from alcohol and phosphoric acid. This early exploration was followed by Jean Louis Lassaigne's more systematic work in 1820, where he successfully reacted ethanol with phosphoric acid to obtain triethyl phosphate, marking a significant milestone in organophosphate chemistry.

The synthetic methodology that enables the preparation of compounds like this compound has its roots in the pioneering work of August Michaelis and Aleksandr Arbuzov. The Michaelis-Arbuzov reaction, discovered by Michaelis in 1898 and extensively developed by Arbuzov, provides one of the most fundamental methods for carbon-phosphorus bond formation. This reaction involves the treatment of trivalent phosphorus esters with alkyl halides to form pentavalent phosphorus species, establishing the theoretical framework for synthesizing various phosphonate compounds including aminophosphonate derivatives.

| Historical Milestone | Year | Researcher | Contribution |

|---|---|---|---|

| First phosphoric ether synthesis | 1801 | Jean Pierre Boudet | Initial organophosphorus compound synthesis |

| Triethyl phosphate synthesis | 1820 | Jean Louis Lassaigne | Systematic organophosphate preparation |

| Triethyl phosphate characterization | 1848 | Franz Anton Voegeli | First neutral phosphoric acid ester |

| Michaelis-Arbuzov reaction discovery | 1898 | August Michaelis | Carbon-phosphorus bond formation methodology |

| Modern organophosphorus development | 1936+ | Gerhard Schrader | Systematic synthesis of organophosphorus compounds |

The specific class of aminophosphonate compounds, to which this compound belongs, gained prominence in the latter half of the 20th century as researchers recognized their potential as amino acid analogues. The development of these compounds was driven by the understanding that phosphonate groups could serve as stable mimics of phosphate functionalities while providing enhanced resistance to enzymatic degradation.

The systematic study of phosphonate natural products has revealed that these compounds have been produced by various organisms for millions of years, with the first discovered phosphonate natural product being ciliatine (2-aminoethyl phosphonate) in 1959. This discovery opened new avenues for understanding the biological relevance of carbon-phosphorus bonds and inspired synthetic chemists to develop methods for preparing related compounds with potential therapeutic applications.

Structural Analogy to α-Amino Acids and Bioisosteric Relevance

This compound exemplifies the concept of bioisosterism through its structural relationship to α-amino acids and phosphate-containing biomolecules. The compound's design incorporates key structural features that allow it to function as a bioisosteric replacement for naturally occurring phosphates and amino acid derivatives. The phosphonate moiety serves as a non-hydrolyzable analogue of phosphate groups, while the N-methylated amide functionality provides structural similarity to peptide bonds found in proteins and peptides.

The bioisosteric relationship between phosphonates and phosphates stems from their similar electronic and steric properties, despite the fundamental difference in their chemical connectivity. Phosphonates contain a direct carbon-phosphorus bond (C-P), whereas phosphates feature a carbon-oxygen-phosphorus arrangement (C-O-P). This seemingly minor structural modification results in dramatically enhanced metabolic stability, as phosphonate compounds are resistant to cleavage by phosphatases that readily hydrolyze phosphate esters.

In the context of α-amino acid mimicry, this compound demonstrates structural features that parallel natural amino acids. The compound contains an amide bond (C-N) that can mimic peptide linkages, while the phosphonate group can serve as a bioisosteric replacement for carboxylate functionalities commonly found in amino acids. This dual mimicry capability makes such compounds particularly valuable in medicinal chemistry applications where enhanced stability and bioavailability are desired.

| Structural Feature | Natural Counterpart | Bioisosteric Advantage |

|---|---|---|

| Carbon-phosphorus bond | Carbon-oxygen-phosphorus bond | Enhanced metabolic stability |

| Phosphonate group | Phosphate group | Resistance to phosphatase cleavage |

| N-methylated amide | Peptide bond | Modified hydrogen bonding properties |

| Diethyl ester | Various ester linkages | Controlled lipophilicity and bioavailability |

The concept of α-aminophosphonates as amino acid analogues has gained significant attention in recent years due to their unique properties. These compounds exhibit high cell permeability while maintaining structural similarity to natural amino acids, making them attractive candidates for drug development. The N-methylation present in this compound further modifies the compound's properties by altering its hydrogen bonding capacity and potentially improving its pharmacokinetic characteristics.

Research in phosphonate chemistry has demonstrated that these compounds can serve as effective transition-state inhibitors for enzymes that process phosphate-containing substrates. The phosphonate group's ability to mimic the transition state geometry of phosphate hydrolysis reactions makes it particularly valuable for designing enzyme inhibitors with enhanced potency and selectivity. This property has been exploited in the development of various therapeutic agents, including antiviral drugs and treatments for bone-related disorders.

Properties

IUPAC Name |

2-diethoxyphosphoryl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO4P/c1-4-11-13(10,12-5-2)6-7(9)8-3/h4-6H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVDBTSRABZMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)NC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443405 | |

| Record name | Diethyl (2-(methylamino)-2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72563-39-4 | |

| Record name | Diethyl (2-(methylamino)-2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Michaelis–Arbuzov Reaction

The Michaelis–Arbuzov reaction is one of the most commonly employed methods for synthesizing phosphonates. This reaction involves the conversion of trialkyl phosphites into alkyl phosphonates using alkyl halides.

- Reactants: Diethyl phosphite and methylaminoacetyl chloride.

- Conditions: The reaction is typically performed in an inert atmosphere (e.g., nitrogen) at elevated temperatures.

- Mechanism: Diethyl phosphite reacts with methylaminoacetyl chloride to produce diethyl (2-(methylamino)-2-oxoethyl)phosphonate, with the elimination of a halide ion.

- High specificity for the target compound.

- Avoids complex purification steps.

- Requires careful control of reaction conditions to prevent side reactions.

Carbanion Route

This method involves the generation of a carbanion intermediate followed by nucleophilic substitution to introduce the phosphonate group.

- Reactants: Diethyl methylthiomethylphosphonate, butyllithium (BuLi), and methylaminoacetyl chloride.

- Conditions: The reaction is carried out at low temperatures (-78°C) in tetrahydrofuran (THF).

- Steps:

- Generation of the carbanion by reacting diethyl methylthiomethylphosphonate with BuLi.

- Addition of methylaminoacetyl chloride to form this compound.

- High yield when optimized.

- Minimal by-product formation.

- Requires precise temperature control and anhydrous conditions.

Direct Acylation Method

Direct acylation involves the reaction of diethyl phosphite with an acylating agent under controlled conditions.

- Reactants: Diethyl phosphite, paraformaldehyde, and methylamine.

- Conditions: Reaction conducted at elevated temperatures (80–90°C) in solvents like methylene dichloride or toluene.

- Steps:

- Formation of hydroxymethyl phosphonic acid diethyl ester as an intermediate.

- Reaction with methylamine to produce this compound.

- Simple setup and fewer steps.

- High purity of product after molecular distillation.

- Requires efficient removal of solvents and intermediates to achieve high yields.

Horner–Wadsworth–Emmons Reaction

This method utilizes α-ketophosphonates as intermediates for synthesizing functionalized compounds, including this compound.

- Reactants: Diethyl ketophosphonate and methylamine under basic conditions.

- Conditions: Reaction performed in dry solvents like THF or DMF with a base such as triethylamine.

- Steps:

- Condensation reaction between diethyl ketophosphonate and methylamine.

- Purification via column chromatography or distillation.

- High selectivity for desired products.

- Suitable for large-scale synthesis.

- Requires specialized reagents and equipment for purification.

Data Table Summarizing Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Michaelis–Arbuzov Reaction | Diethyl phosphite, methylaminoacetyl chloride | Elevated temperatures | ~70–80 | ~95 | Simple but requires inert atmosphere |

| Carbanion Route | Diethyl methylthiomethylphosphonate, BuLi | -78°C in THF | ~85 | ~99 | Precise temperature control needed |

| Direct Acylation | Diethyl phosphite, paraformaldehyde, methylamine | 80–90°C in solvents | ~75–80 | ~99 | Efficient solvent recovery required |

| Horner–Wadsworth–Emmons | Diethyl ketophosphonate, methylamine | Dry solvents, basic | ~70–85 | ~98 | Suitable for functionalized derivatives |

Chemical Reactions Analysis

Catalytic Transformations

Copper nanoparticle (CuNPs)/ZnO catalysts enable β-ketophosphonate and vinylphosphonate synthesis. Key conditions :

| Reaction Type | Substrate | Catalyst Loading | Temperature | Solvent | Yield Range |

|---|---|---|---|---|---|

| Alkyne Addition | Terminal Alkynes | 1.7 mol% Cu | 70°C | MeCN | 65–88% |

| Alkene Functionalization | Styrenes | 1.7 mol% Cu | 70°C | MeCN | 72–85% |

These reactions proceed via radical or electrophilic pathways, depending on substrate electronic properties .

Functional Group Reactivity

A. Oxidation

Phosphonate groups oxidize to phosphonic acids under strong oxidizing agents (e.g., KMnO₄/H₂SO₄). This reaction is critical for generating bioactive metabolites.

B. Reduction

-

C–I Bond Cleavage : Diethyl iodomethylphosphonate reduces to methylphosphonate using AgF or LiAlH₄ .

-

N-Methyl Group Stability : The methylamino group resists common reducing agents, preserving the 2-oxoethyl moiety.

C. Hydrolysis

Acidic or basic hydrolysis cleaves the phosphonate ester to phosphonic acids. Rates depend on pH and temperature:

| Condition | Temperature | Time (h) | Product |

|---|---|---|---|

| 1M HCl | Reflux | 6 | 2-(Methylamino)-2-oxoethylphosphonic acid |

| 1M NaOH | 80°C | 3 | Sodium phosphonate salt |

Comparative Analysis of Analogues

Structural variations significantly alter reactivity:

| Compound | Key Functional Group | Reactivity Difference |

|---|---|---|

| Diethyl (2-amino-2-oxoethyl)phosphonate | –NH₂ instead of –N(CH₃) | Faster hydrolysis, lower thermal stability |

| Diethyl (2-(dimethylamino)-2-oxoethyl)phosphonate | –N(CH₃)₂ | Enhanced solubility in nonpolar solvents |

Scientific Research Applications

Pharmaceutical Development

3,5-Bis(trifluoromethyl)piperidine is primarily utilized in the synthesis of novel pharmaceuticals. Its trifluoromethyl groups enhance lipophilicity and receptor binding affinity, making it effective in developing drugs targeting neurological disorders and cancer therapies.

- Neuropharmacology : Research indicates that compounds incorporating trifluoromethyl groups can interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as depression and anxiety. For instance, studies have shown that derivatives of this compound can modulate the activity of serotonin and dopamine receptors, offering pathways for innovative antidepressants .

- Oncology : The compound has demonstrated anti-tumor properties by inhibiting key signaling pathways involved in cancer progression. A notable study found that trifluoromethyl-substituted piperidines could induce apoptosis in hepatoma cells by disrupting NF-κB activation, thus presenting a promising avenue for liver cancer treatment .

Agricultural Chemistry

In agricultural applications, 3,5-Bis(trifluoromethyl)piperidine serves as a critical intermediate in formulating agrochemicals. Its unique structure enhances the efficacy of pesticides and herbicides.

- Pesticide Development : The incorporation of trifluoromethyl groups has been shown to improve the potency and selectivity of agrochemicals against pests. This enhancement is attributed to increased metabolic stability and reduced degradation rates in plants .

- Crop Protection : By improving the effectiveness of crop protection products, this compound contributes to higher agricultural yields while minimizing environmental impact. Its role in developing safer and more effective agrochemicals is increasingly recognized in sustainable farming practices .

Material Science

The utility of 3,5-Bis(trifluoromethyl)piperidine extends into material science, where it is explored for its potential in advanced materials.

- Coatings and Polymers : Research has shown that this compound can be used to create coatings with enhanced thermal and chemical stability. The trifluoromethyl groups provide unique properties that improve resistance to solvents and extreme temperatures, making them suitable for industrial applications .

- High-Performance Materials : Its application in developing high-performance materials is critical for industries requiring durable and chemically resistant products, such as electronics and automotive sectors.

Biochemical Research

In biochemical research, 3,5-Bis(trifluoromethyl)piperidine is employed as a tool for studying receptor interactions and cellular mechanisms.

- Receptor Studies : The compound's ability to interact with various receptors makes it an invaluable asset in understanding signaling pathways involved in diseases. It aids researchers in elucidating the mechanisms underlying conditions like inflammation and cancer .

- Environmental Science : Emerging studies are investigating its potential role in developing environmentally friendly solvents and reagents, contributing to sustainable practices within chemical manufacturing .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Pharmaceutical Development | PMC8297402 | Trifluoromethyl derivatives showed significant anti-cancer activity by inhibiting NF-κB pathway. |

| Agricultural Chemistry | Chemimpex Reports | Enhanced efficacy of pesticides due to improved metabolic stability. |

| Material Science | Wiley Online Library | Development of coatings with superior thermal stability using trifluoromethyl compounds. |

| Biochemical Research | ACS Publications | Insights into receptor interactions leading to potential therapeutic targets for inflammatory diseases. |

Mechanism of Action

The mechanism of action of diethyl (2-(methylamino)-2-oxoethyl)phosphonate involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter . This can have various physiological effects, including improved nerve function and potential therapeutic benefits in conditions such as Alzheimer’s disease .

Comparison with Similar Compounds

Key Observations :

- Aryl vs. Alkyl Substituents: Aryl-substituted analogs (e.g., 4-cyanophenyl) exhibit higher thermal stability and distinct electronic profiles compared to alkyl/amino variants.

Comparison of Yields and Purity

*Corrected for purity post-distillation.

Physicochemical Properties

NMR Spectral Data

Stability and Reactivity

- Electron-Withdrawing Groups: 4-Cyanophenyl analogs show higher stability due to reduced electron density at the ketone .

- Methylamino Group: Increases susceptibility to nucleophilic attack compared to aryl-substituted analogs.

Antiproliferative Activity

- Oxadiazole-Phosphonate Hybrids : Derivatives like Diethyl (naphthalen-2-yl)(2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)hydrazinyl)methyl)phosphonate exhibit IC₅₀ = 9.5 µM against HCT116 colon cancer cells, comparable to doxorubicin .

- Target Compound Potential: The methylamino group may enhance interactions with enzyme active sites (e.g., tyrosine phosphatases), though direct data is lacking .

Tables and figures referenced are based on aggregated data from the provided evidence.

Biological Activity

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate is an organophosphorus compound with significant biological activity, particularly as an enzyme inhibitor. This compound has garnered attention in medicinal chemistry and biochemical research due to its unique structure and functional properties.

Chemical Structure and Properties

- Molecular Formula : CHN OP

- Molecular Weight : Approximately 195.18 g/mol

The compound features a phosphonate group attached to a 2-(methylamino)-2-oxoethyl moiety, which plays a crucial role in its biological interactions.

This compound primarily acts as an inhibitor of enzymes involved in amino acid metabolism, including:

- Aminotransferases

- Dehydrogenases

These enzymes are essential for amino acid catabolism and synthesis. The compound binds to the active sites of these enzymes, forming stable enzyme-inhibitor complexes that disrupt normal cellular functions, leading to altered metabolic pathways and cellular signaling processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It inhibits key enzymes involved in amino acid metabolism, which can lead to significant changes in cellular metabolism and gene expression.

- Potential Therapeutic Applications : Due to its enzyme inhibition properties, it may have applications in treating metabolic disorders or diseases where amino acid metabolism is disrupted.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Diethyl (2-amino-2-oxoethyl)phosphonate | CHN OP | Lacks methyl group on nitrogen; different biological activity profile. |

| Diethyl (2-(dimethylamino)-2-oxoethyl)phosphonate | CHN OP | Contains dimethyl instead of methylamino; may exhibit different interaction mechanisms. |

| Diethyl (N-methoxy-N-methycarbamoylmethyl)phosphonate | CHN OP | Incorporates methoxy groups; distinct reactivity due to additional functional groups. |

The specific binding affinity and inhibition capabilities of this compound make it a noteworthy candidate for further research into therapeutic applications.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- In vitro studies have demonstrated that this compound effectively inhibits aminotransferases, leading to decreased levels of certain amino acids within cellular systems. This inhibition was quantified using kinetic assays that measured enzyme activity before and after the introduction of the compound.

-

Cellular Impact Assessment :

- Research involving cultured cells showed that treatment with this compound resulted in altered cell proliferation rates, suggesting potential applications in cancer research where metabolic pathways are often dysregulated.

-

Therapeutic Potential :

- Preliminary animal studies indicated that this compound could influence metabolic disorders by modulating enzyme activity related to amino acid metabolism. Further studies are needed to assess its efficacy and safety in vivo.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing Diethyl (2-(methylamino)-2-oxoethyl)phosphonate?

- Methodological Answer : The compound can be synthesized via the Horner-Wadsworth-Emmons (HWE) olefination ( ). For example, diethyl (2-oxoethyl)phosphonate derivatives react with aldehydes or ketones in the presence of amines to form α,β-unsaturated phosphonates. Optimization involves using anhydrous solvents (e.g., THF) and catalytic bases like NaH. Alternative routes include Michaelis-Arbuzov reactions , where alkyl halides react with trialkyl phosphites to form phosphonates ( ). For this specific compound, introducing the methylamino-oxoethyl group may require acylation of a primary phosphonate intermediate with methylamine derivatives.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm the phosphonate group (δ ~20–30 ppm in ³¹P NMR) and the methylamino-oxoethyl moiety (e.g., carbonyl resonance at ~170 ppm in ¹³C NMR) (). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., P=O at ~1250 cm⁻¹, C=O at ~1650 cm⁻¹). Purity can be assessed via HPLC with a C18 column and UV detection at 210–220 nm.

Q. What are common impurities encountered during synthesis, and how are they resolved?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., diethyl phosphite) or hydrolysis byproducts (e.g., phosphonic acids). Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) effectively isolates the target compound. For persistent impurities, recrystallization from ethanol/water mixtures can improve purity. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) is critical ( ).

Advanced Research Questions

Q. How does the phosphonate group influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The phosphonate group acts as a stabilizing electron-withdrawing group , enhancing the electrophilicity of adjacent carbonyls. For example, in Knoevenagel condensations , the α-hydrogen of the phosphonate becomes acidic (pKa ~10–12), enabling deprotonation by mild bases like DBU. Researchers can exploit this to synthesize α,β-unsaturated ketones or amides ( ). Mechanistic studies using DFT calculations or kinetic isotope effects (KIEs) are recommended to probe transition states.

Q. What strategies are effective for introducing modifications to the methylamino-oxoethyl moiety?

- Methodological Answer : The methylamino group can be functionalized via reductive amination (e.g., using NaBH₃CN) or alkylation with alkyl halides. For the oxoethyl group, Grignard additions or Wittig reactions can append aryl/alkyl chains. Advanced methods include enzyme-catalyzed transaminations to replace the methyl group with bulkier substituents ( ). Note: Modifications may alter solubility; use COSMO-RS simulations to predict solvent compatibility.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ³¹P NMR shifts)?

- Methodological Answer : Anomalous ³¹P NMR shifts (~5–10 ppm deviations) often arise from coordination with trace metals (e.g., Al³⁺ from glassware) or pH-dependent protonation . To mitigate:

- Purify solvents via distillation or molecular sieves.

- Use deuterated DMSO or CDCl₃ for pH stability ().

- Compare with computational NMR predictions (e.g., Gaussian GIAO method). Contradictions in HRMS may indicate isotopic patterns from halogenated impurities (e.g., notes brominated analogs).

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies show hydrolysis of the phosphonate ester occurs in aqueous media (pH <5 or >9). Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation. For long-term stability, lyophilize and store as a solid. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict degradation pathways ( ). Monitor via HPLC-MS for hydrolytic byproducts (e.g., phosphonic acids).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.